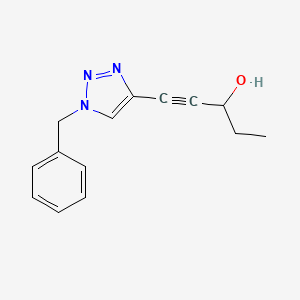

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol

Description

Properties

CAS No. |

920282-87-7 |

|---|---|

Molecular Formula |

C14H15N3O |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

1-(1-benzyltriazol-4-yl)pent-1-yn-3-ol |

InChI |

InChI=1S/C14H15N3O/c1-2-14(18)9-8-13-11-17(16-15-13)10-12-6-4-3-5-7-12/h3-7,11,14,18H,2,10H2,1H3 |

InChI Key |

YICNRHFCWRZQMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#CC1=CN(N=N1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol typically involves a multi-step process. One common method starts with the reaction of benzyl chloride with sodium azide to form 1-benzyl-1H-1,2,3-triazole. This intermediate is then reacted with pent-1-yn-3-ol under specific conditions, such as the presence of a copper(I) catalyst and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes, ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted triazoles, alkylated products.

Scientific Research Applications

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Key Observations :

- Substituent Effects: The pentynol chain in the target compound increases hydrophobicity (vs.

- Biological Activity: Quinazolinone derivatives (e.g., 3-[(1-benzyltriazolyl)methyl]quinazolin-4-one) exhibit dual AChE inhibition and anticancer activity, attributed to the planar quinazolinone ring enabling DNA intercalation . In contrast, β-hydroxy triazoles (e.g., compound 2h) show antitubercular activity due to aryl-chlorine substituents enhancing target binding .

- Hydrogen Bonding: All analogues share a TPSA of ~50.9 Ų, except quinazolinone derivatives (higher TPSA due to ketone and aromatic N atoms), which may reduce blood-brain barrier penetration .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability: The triazole ring resists oxidative metabolism, as seen in 1-(1-benzyltriazol-4-yl)phenylethanol (69k) (), which retains >80% integrity in liver microsomes.

- Cytotoxicity: Quinazolinone derivatives induce apoptosis (SW620 colon cancer cells) via G2/M phase arrest, while simpler triazoles (e.g., 2c–2h) show lower toxicity (IC50 > 20 µM) .

Biological Activity

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol is a compound that falls within the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties. The following sections will detail its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a microwave-assisted azide-alkyne cycloaddition reaction. This method has been shown to yield high purity and efficiency in producing triazole derivatives. For example, the compound can be synthesized from azidomethylbenzene and propynyl alcohol using a Cu(I) catalyst .

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains using the broth microdilution method. The results indicate that this compound exhibits selective weak inhibition against Staphylococcus aureus and moderate activity against Escherichia coli at concentrations ranging from 50 µg/mL to 400 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Concentration (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 100 - 400 | Weak to Moderate |

| Escherichia coli | 50 - 200 | Moderate |

| Shigella dysenteriae | Not significant | No activity |

Antioxidant Activity

The antioxidant properties of the compound were assessed using the DPPH (2,2-diphenylpicrylhydrazyl) assay. The results demonstrated that derivatives of 1-benzyltriazoles exhibit significant DPPH-scavenging activity. Specifically, compounds with hydroxyl substituents showed enhanced antioxidant capacity compared to their alkyl counterparts .

Table 2: DPPH Scavenging Activity of Triazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 3-(1-benzyltriazole)-propan-1-ol | 25 |

| 1-(1-benzyltriazole)-cyclopentanol | 30 |

| Control (Ascorbic Acid) | 10 |

Study on Antimicrobial Efficacy

In a study evaluating a series of triazole derivatives, including this compound, it was found that while the compound displayed some antimicrobial activity against S. aureus, it was not as effective as other derivatives containing more complex substituents such as amino or larger heterocyclic groups . This suggests that modifications to the benzyl group could enhance biological efficacy.

Toxicity Evaluations

Toxicity assessments using the Artemia salina assay indicated that many derivatives of triazoles exhibited low toxicity profiles (LD50 >1000 µg/mL), making them suitable candidates for further biological evaluations without significant safety concerns . However, certain derivatives showed moderate toxicity (100 < LD50 < 1000 µg/mL), indicating a need for careful structure optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.